N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves novel approaches to incorporate the antioxidant properties of alpha-lipoic acid with the biological activity of thiazolidinediones. Venkatraman et al. (2004) prepared derivatives of alpha-lipoic acid, with the prototype compound showing potent activation of peroxisome proliferator-activated receptor gamma (PPARgamma) and modest activation of PPARalpha (Venkatraman et al., 2004). These compounds were synthesized to target inflammatory skin diseases, showing the complex synthesis pathway that allows for specific targeting of biological pathways.
Molecular Structure Analysis
The molecular structure of thiazolidinediones, including the compound , is critical for their function as PPARgamma activators. The presence of the 1,2-dithiolane ring (alpha-lipoic acid component) and the thiazolidinedione core contributes to their antioxidative and anti-inflammatory properties. The design of such molecules aims to optimize their interaction with biological targets, enhancing their therapeutic potential.
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions based on their functional groups. The compound's interaction with PPARgamma receptors involves binding to the receptor's ligand-binding domain, triggering a conformational change that regulates the expression of genes involved in glucose and lipid metabolism. The specific chemical properties of these compounds, such as their solubility and stability, are tailored to improve their bioavailability and efficacy.
Physical Properties Analysis
The physical properties of thiazolidinediones, including solubility, melting point, and molecular weight, play a crucial role in their pharmacokinetics and pharmacodynamics. Compounds like BP-1017, a water-soluble derivative of the prototype, show significant anti-inflammatory effects due to their optimized physical properties, allowing for better absorption and interaction with biological targets (Venkatraman et al., 2004).
Scientific Research Applications
1. Dermatological Treatments
Research indicates that derivatives of thiazolidinedione, including N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide (referred to as BP-1003 in studies), are potent activators of peroxisome proliferator-activated receptor gamma (PPARγ). They have shown efficacy in treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis. These derivatives, particularly BP-1017, demonstrated significant anti-inflammatory effects in models of allergic contact dermatitis when administered orally and topically (Venkatraman et al., 2004).
2. Anti-Inflammatory and Analgesic Properties
Compounds containing the thiazolidin-5-yl group have been synthesized and evaluated for various bioactivities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV. For instance, specific derivatives displayed noteworthy anti-inflammatory and analgesic activities, showing promise for therapeutic applications (Küçükgüzel et al., 2013).
3. Hypoglycemic Activity
Several thiazolidinedione derivatives have been synthesized and shown to exhibit significant hypoglycemic activity. This suggests potential applications in the management of diabetes, particularly type-2 diabetes. Studies in animal models have demonstrated their effectiveness in reducing blood glucose levels (Nikalje et al., 2012).
4. Anticancer Potential
Derivatives of thiazolidin-4-one have been evaluated for their anticancer and anti-inflammatory activities. These compounds, including structures with a thiazolidin-5-yl moiety, have shown moderate to high anticancer activity in various studies. This suggests their potential as novel treatments in oncology (Dawood et al., 2013).
5. Antioxidant and Anti-Inflammatory Compounds
Studies have synthesized novel acetamides with the 2,4-dioxo-1,3-thiazolidin-5-yl structure, showing good antioxidant and anti-inflammatory activity. Such compounds may be beneficial in conditions where oxidative stress and inflammation play a significant role (Koppireddi et al., 2013).
properties
IUPAC Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFJOXRKJFJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433299 | |
Record name | CAY10506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
CAS RN |
292615-75-9 | |
Record name | CAY10506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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